molecular formula C10H10O5 B148546 2,6-Diformyl-3,5-dimethoxyphenol CAS No. 125666-65-1

2,6-Diformyl-3,5-dimethoxyphenol

Cat. No.: B148546
CAS No.: 125666-65-1
M. Wt: 210.18 g/mol
InChI Key: KMBLGUFRZSQVSJ-UHFFFAOYSA-N
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Description

2,6-Diformyl-3,5-dimethoxyphenol is an organic compound with the molecular formula C10H10O5 It is known for its unique structure, which includes two formyl groups and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diformyl-3,5-dimethoxyphenol typically involves the formylation of 3,5-dimethoxyphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective formylation at the 2 and 6 positions of the phenol ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diformyl-3,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2,6-Dicarboxy-3,5-dimethoxyphenol.

    Reduction: 2,6-Bis(hydroxymethyl)-3,5-dimethoxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Diformyl-3,5-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Diformyl-3,5-dimethoxyphenol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the formyl groups are converted to carboxylic acids through the transfer of electrons. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Diformyl-3,5-dimethoxyphenol: Similar structure but with formyl groups at different positions.

    2,6-Diformyl-4-methoxyphenol: Similar structure but with one less methoxy group.

    3,5-Diformyl-2,6-dimethoxyphenol: Similar structure but with formyl groups at different positions.

Uniqueness: 2,6-Diformyl-3,5-dimethoxyphenol is unique due to the specific positioning of its formyl and methoxy groups, which influence its reactivity and potential applications. This unique structure allows for selective reactions and the formation of specific derivatives that may not be possible with other similar compounds.

Properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBLGUFRZSQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C=O)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378418
Record name 2,6-Diformyl-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125666-65-1
Record name 2,6-Diformyl-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diformyl-3,5-dimethoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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